4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole
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Overview
Description
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is a complex organic compound characterized by the presence of a phosphoryl group attached to a diphenyl structure, along with a methylprop-1-en-1-yl and a methyl-1,3-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with a suitable alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoryl oxides, while reduction can produce phosphines. Substitution reactions yield various substituted oxazole derivatives .
Scientific Research Applications
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The oxazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-[(Diphenylphosphoryl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a triazole ring instead of an oxazole ring.
4,5-Diphosphorylated 1,2,3-triazoles: Contains two phosphoryl groups and a triazole ring.
Uniqueness
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is unique due to its combination of a phosphoryl group with an oxazole ring, providing distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
147438-64-0 |
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Molecular Formula |
C20H20NO2P |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(3-diphenylphosphoryl-2-methylprop-1-enyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H20NO2P/c1-16(13-18-14-23-17(2)21-18)15-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3 |
InChI Key |
SVWWJIUIPFHJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C=C(C)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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